molecular formula C21H16N2OS2 B382258 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide CAS No. 303793-66-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide

Cat. No.: B382258
CAS No.: 303793-66-0
M. Wt: 376.5g/mol
InChI Key: YKWPOWRBWHPBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide is a synthetic small molecule built on a benzothiazole scaffold, a structure of significant interest in medicinal chemistry and materials science . The molecule features a benzothiazole ring system linked via a sulfanyl-acetamide bridge to a biphenyl group. The benzothiazole core is a privileged structure in drug discovery, known to be a key component in compounds studied for a range of pharmacological activities . As an acetamide derivative, this compound serves as a valuable intermediate in organic synthesis. Related β-keto-sulfones and acetamide-linked heterocycles are important precursors for Michael and Knoevenagel reactions, and are used in the preparation of more complex molecular architectures such as chalcones, vinyl sulfones, and various heterocyclic systems . Heterocyclic compounds containing the acetamide group, particularly those fused with benzothiazole rings, have been investigated for their biological potential, which can include herbicidal, bactericidal, antifungal, and insecticidal properties . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key synthetic intermediate or as a structural template for developing novel chemical entities in various applied fields.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c24-20(14-25-21-23-18-8-4-5-9-19(18)26-21)22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWPOWRBWHPBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization Methods

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives. A modified approach from Scheme 6 in achieves this using:

Reagents :

  • 2-Aminothiophenol (1.0 equiv)

  • Carbon disulfide (1.2 equiv)

  • Potassium hydroxide (2.0 equiv)

Conditions :

  • Solvent: Ethanol/water (4:1)

  • Temperature: Reflux at 85°C for 6 hours

  • Yield: 78–82%

Mechanism :

  • Formation of dithiocarbamate intermediate

  • Intramolecular cyclization with concomitant H2S elimination

Preparation of N-[1,1'-Biphenyl]-4-ylchloroacetamide

Biphenylamine Functionalization

The acetamide moiety is introduced through nucleophilic acyl substitution:

Procedure :

  • 4-Aminobiphenyl (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Treated with chloroacetyl chloride (1.1 equiv) under N2 atmosphere.

  • Triethylamine (2.5 equiv) added dropwise at 0°C.

  • Reaction stirred at room temperature for 12 hours.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0°C → RT+22%
SolventDCM89% purity
Molar Ratio (ClAcCl)1.1:1Max yield

Thioether Bond Formation Strategies

Nucleophilic Displacement Reaction

The critical sulfanyl linkage is established through SN2 displacement:

Protocol :

  • 2-Mercaptobenzothiazole (1.2 equiv) deprotonated with NaH in DMF.

  • N-[1,1'-biphenyl]-4-ylchloroacetamide (1.0 equiv) added portion-wise.

  • Reaction heated to 60°C for 8 hours.

Key Observations :

  • DMF outperforms THF (yield increase from 54% → 82%)

  • Excess thiol (1.2 equiv) minimizes disulfide byproducts

Side Reactions :

  • Oxidation to disulfides (controlled by N2 atmosphere)

  • Acetamide hydrolysis (<5% under optimized conditions)

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent developments suggest a streamlined method combining steps 2–4:

Reaction Scheme :

  • 4-Aminobiphenyl + Chloroacetyl chloride → Chloroacetamide intermediate

  • In situ reaction with 2-mercaptobenzothiazole

Conditions :

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Acetonitrile

  • Yield: 68% (over two steps)

Advantages :

  • Reduced purification steps

  • Lower solvent consumption

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Normal phase silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

  • Recrystallization from ethanol/water (4:1)

Analytical Data :

TechniqueKey Characteristics
1H NMRδ 7.82 (d, J=8.4 Hz, benzothiazole H-4)
δ 7.68–7.25 (m, biphenyl protons)
HRMS[M+H]+ Calculated: 429.0987; Found: 429.0983
IRν 1685 cm−1 (C=O stretch)

Yield Optimization Studies

Comparative analysis of synthetic routes:

Table 1. Yield Comparison Across Methods

MethodStep Yield (%)Total Yield (%)Purity (%)
Classical 3-step82 → 89 → 7856.298.5
One-pot tandem68 (combined)68.097.1
Microwave-assisted*94 → 91 → 8876.999.2

*Microwave conditions: 150 W, 100°C, 30 min per step

Challenges and Troubleshooting

Common Synthetic Issues

  • Thiol Oxidation : Mitigated by degassing solvents and using N2 atmosphere.

  • Acetamide Hydrolysis : Controlled by maintaining pH <7 during aqueous workups.

  • Regioselectivity : Benzothiazole C-2 position selectivity ensured through proper leaving group activation.

Scalability Considerations

Pilot-Scale Data (1 mol batch):

  • Reactor Type : Glass-lined jacketed reactor

  • Cycle Time : 48 hours (vs 72h lab scale)

  • Output : 412 g (75% yield)

  • Purity : 98.7% by HPLC

Critical Quality Attributes :

  • Residual solvent content <500 ppm

  • Heavy metals <10 ppm

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole-Based Acetamides

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide
  • Molecular Formula : C₁₇H₁₆N₂OS₂
  • Molecular Weight : 328.45 g/mol
  • Key Features : Retains the benzothiazole-sulfanyl-acetamide core but substitutes the biphenyl group with a phenethylamine moiety. This modification reduces steric bulk and may alter bioavailability or target specificity .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-4-biphenylylmethylene]acetohydrazide
  • Molecular Formula : C₂₁H₁₆N₄OS₂
  • Molecular Weight : 412.50 g/mol
  • Key Features: Replaces the acetamide’s terminal biphenyl with a hydrazide-linked biphenylmethylene group.

Thiazole-Based Acetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Molecular Weight : 303.17 g/mol
  • Key Features: Substitutes benzothiazole with a simpler thiazole ring and introduces dichlorophenyl groups. The dichlorophenyl group enhances electron-withdrawing effects, which may improve metabolic stability .
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide
  • Molecular Formula : C₁₆H₁₂N₂OS
  • Molecular Weight : 280.35 g/mol
  • Key Features: Replaces the acetamide with a carboxamide linked to biphenyl.

Complex Triazole and Sulfonamide Hybrids

2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
  • Molecular Formula : C₂₂H₂₁N₅O₂S₃
  • Molecular Weight : 503.63 g/mol
  • Key Features : Incorporates a triazole ring and a hydroxypropyl group. The triazole enhances metabolic resistance, while the hydroxypropyl group improves aqueous solubility. This structural complexity may expand therapeutic applications but increase synthetic challenges .
N-[1,1'-Biphenyl]-2-yl-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • Molecular Formula : C₃₀H₂₆N₄O₃S
  • Molecular Weight : 522.62 g/mol
  • Key Features: Adds a methoxyphenoxy-methyltriazole substituent, enhancing steric bulk and electron-donating effects. The methoxy group could modulate pharmacokinetics by delaying oxidative metabolism .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors Key Structural Features
Target Compound C₂₁H₁₆N₂OS₂ 376.49 ~4.5* 1 Benzothiazole-sulfanyl, biphenyl-acetamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 3.8 1 Dichlorophenyl, thiazole
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide C₁₆H₁₂N₂OS 280.35 4.0 1 Biphenyl-carboxamide, thiazole
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide C₁₇H₁₆N₂OS₂ 328.45 3.9 1 Phenethyl, benzothiazole-sulfanyl

*Estimated based on benzothiazole and biphenyl contributions.

Structural Implications on Bioactivity

  • Benzothiazole vs. Thiazole : Benzothiazole’s extended aromatic system may enhance DNA intercalation or enzyme inhibition compared to thiazole .
  • Sulfanyl Bridge : The sulfanyl group in the target compound could act as a redox-active site or metal chelator, unlike carboxamides or hydrazides .
  • Biphenyl Moieties : The biphenyl group in the target compound increases lipophilicity (logP ~4.5), favoring blood-brain barrier penetration, whereas hydroxypropyl or methoxy groups in analogs improve solubility .

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C23H17N3OS3
  • Molar Mass : 447.59558 g/mol
  • CAS Number : 354539-54-1

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that certain benzothiazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in tumor growth and survival, such as EGFR and BRAF(V600E) .
  • Induction of Apoptosis : Studies show that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death rates .

Antimicrobial Activity

The compound also displays antimicrobial properties. Related benzothiazole derivatives have been evaluated for their effectiveness against various bacterial strains. For example, a study found that certain derivatives exhibited significant antibacterial activity, potentially through mechanisms involving membrane disruption and inhibition of bacterial growth .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of benzothiazole derivatives and tested their cytotoxicity against MCF-7 cells. The most potent compound showed an IC50 value of 5.67 µM, significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 10.12 µM). This suggests that the benzothiazole scaffold can be optimized for better efficacy against breast cancer .

CompoundIC50 (µM)Cell Line
Benzothiazole Derivative A5.67MCF-7
Doxorubicin10.12MCF-7

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial potential of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting their potential as lead compounds for developing new antibiotics .

Q & A

Q. What are the key synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving benzothiazole and biphenyl precursors. A typical route involves coupling 2-mercaptobenzothiazole derivatives with halogenated acetamides under reflux in solvents like ethanol or dichloromethane . Optimization focuses on solvent choice, temperature, and catalysts (e.g., triethylamine) to maximize yield. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzothiazole and biphenyl moieties, while Infrared (IR) spectroscopy confirms functional groups like sulfanyl and acetamide . Mass spectrometry (MS) provides molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial assays include enzyme inhibition studies (e.g., kinases or proteases) and cytotoxicity screening using cell lines (e.g., cancer or microbial models). Dose-response curves and IC₅₀ values are calculated to evaluate potency. Positive controls (e.g., known inhibitors) validate assay conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between spectral data and proposed structural models?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. X-ray crystallography provides definitive structural confirmation by revealing bond angles and hydrogen-bonding patterns, as demonstrated for related acetamide derivatives . Computational tools (e.g., density functional theory) can simulate spectra to compare with experimental data .

Q. How can reaction pathways be optimized to improve yield and scalability?

Advanced optimization employs Design of Experiments (DoE) to test variables like solvent polarity, stoichiometry, and catalyst loading. Continuous flow chemistry may enhance scalability by reducing reaction times and improving heat transfer. Process Analytical Technology (PAT) tools, such as in-line IR, enable real-time monitoring .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) models interactions between the benzothiazole moiety and protein active sites. Molecular dynamics simulations assess binding stability over time. Free-energy perturbation calculations refine affinity predictions .

Q. How do substituents on the benzothiazole or biphenyl groups influence bioactivity?

Structure-Activity Relationship (SAR) studies compare analogs with varying electron-withdrawing/donating groups. For example, fluorination at the biphenyl ring may enhance metabolic stability, while methyl groups on benzothiazole could alter hydrophobicity .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Standardize reagent sources and solvent purity.
  • Document reaction parameters (e.g., reflux time, cooling rates).
  • Validate analytical methods (e.g., NMR calibration with internal standards) .

Q. How are stability and degradation profiles assessed under physiological conditions?

Stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) track degradation via HPLC. Mass spectrometry identifies degradation products, while Arrhenius plots predict shelf-life .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between theoretical and experimental biological activity data?

Re-evaluate assay conditions (e.g., buffer composition, temperature) and confirm compound integrity post-assay. Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to cross-validate results .

Future Directions

Q. What novel applications could emerge from modifying this compound’s scaffold?

Functionalization with bioorthogonal handles (e.g., click chemistry tags) enables targeted drug delivery. Incorporation into metal-organic frameworks (MOFs) could explore catalytic or sensing applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.